[3-chloro-5-(4-chlorophenyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidin-2-yl](4-phenylpiperazin-1-yl)methanone
Description
This compound belongs to the pyrazolo[1,5-a]pyrimidine class, characterized by a fused bicyclic core with a tetrahydropyrimidine ring. Key structural features include:
- 5-(4-chlorophenyl) group: Introduces aromatic bulk and hydrophobic interactions.
- 7-(trifluoromethyl) moiety: Improves metabolic stability and modulates electronic properties.
- 4-phenylpiperazine-linked methanone: A critical pharmacophore for receptor binding, particularly in kinase inhibition or neurotransmitter modulation .
Properties
IUPAC Name |
[3-chloro-5-(4-chlorophenyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidin-2-yl]-(4-phenylpiperazin-1-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22Cl2F3N5O/c25-16-8-6-15(7-9-16)18-14-19(24(27,28)29)34-22(30-18)20(26)21(31-34)23(35)33-12-10-32(11-13-33)17-4-2-1-3-5-17/h1-9,18-19,30H,10-14H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UNKUGRQEWRDKPM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2)C(=O)C3=NN4C(CC(NC4=C3Cl)C5=CC=C(C=C5)Cl)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22Cl2F3N5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00417432 | |
| Record name | CBMicro_003891 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00417432 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
524.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6068-19-5 | |
| Record name | CBMicro_003891 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00417432 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-chloro-5-(4-chlorophenyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidin-2-ylmethanone typically involves multi-step reactions starting from readily available precursors. The key steps include:
Formation of the pyrazolo[1,5-a]pyrimidine core: This can be achieved through the cyclization of appropriate hydrazine and pyrimidine derivatives under acidic or basic conditions.
Introduction of the chlorophenyl and trifluoromethyl groups: These groups can be introduced via electrophilic aromatic substitution reactions using chlorobenzene and trifluoromethylating agents.
Attachment of the phenylpiperazine moiety: This step involves nucleophilic substitution reactions where the phenylpiperazine is reacted with an appropriate electrophilic intermediate.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
3-chloro-5-(4-chlorophenyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidin-2-ylmethanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups can be replaced with other groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenating agents, nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel materials.
Biology
In biological research, the compound can be used to study its interactions with various biological targets. Its potential as a pharmacophore makes it a candidate for drug discovery and development.
Medicine
In medicine, the compound may have potential therapeutic applications due to its ability to interact with specific molecular targets. Research is ongoing to explore its efficacy and safety in treating various diseases.
Industry
In the industrial sector, the compound can be used in the development of new materials with unique properties, such as advanced polymers or coatings.
Mechanism of Action
The mechanism of action of 3-chloro-5-(4-chlorophenyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidin-2-ylmethanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Pyrazolo[1,5-a]pyrimidine derivatives are widely studied for their pharmacological versatility. Below is a comparative analysis of key analogs:
Table 1: Structural and Functional Comparison
Key Structural and Functional Insights
Role of Halogen Substituents :
- The target compound’s 3-chloro and 5-(4-chlorophenyl) groups likely enhance binding to hydrophobic pockets in enzymes (e.g., kinases) via van der Waals interactions. This is supported by , where chloro-substituted analogs show marked anticancer activity .
- In contrast, fluorophenyl groups (e.g., ) improve metabolic stability but may reduce steric bulk compared to chlorophenyl .
Impact of Trifluoromethyl :
- The 7-CF3 group in the target compound and analogs increases electron-withdrawing effects, stabilizing the pyrimidine ring and enhancing resistance to oxidative metabolism .
Piperazine vs. highlights similar piperazine derivatives with kinase inhibitory activity . Compounds lacking piperazine (e.g., ) instead rely on halogen or methyl groups for target engagement .
Stereochemical Considerations :
- Tetrahydropyrazolo[1,5-a]pyrimidine derivatives (e.g., ) exhibit stereoselective activity. The (5R,7S) configuration in optimizes binding to kinase ATP pockets , though stereochemical data for the target compound are unspecified.
Research Findings and Implications
- Kinase Inhibition: Piperazine-containing pyrazolo[1,5-a]pyrimidines (e.g., ) show nanomolar IC50 values against JAK2 and EGFR kinases, suggesting the target compound may share similar efficacy .
- Antimicrobial Potential: identifies methyl-substituted analogs with MIC values of 2–8 µg/mL against Staphylococcus aureus, though the target compound’s dual chloro groups may improve Gram-negative activity .
- Metabolic Stability : The trifluoromethyl group in the target compound likely reduces CYP450-mediated oxidation, as seen in derivatives with >80% plasma stability after 1 hour .
Biological Activity
The compound 3-chloro-5-(4-chlorophenyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidin-2-ylmethanone represents a novel class of pyrazolopyrimidine derivatives. These compounds have garnered attention for their potential biological activities, including anticancer, antimicrobial, and neuropharmacological effects. This article reviews the current understanding of the biological activity associated with this compound, supported by diverse research findings and data.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 409.19 g/mol. The structure features a complex arrangement that includes a pyrazolopyrimidine core and a piperazine moiety.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 409.19 g/mol |
| IUPAC Name | 3-chloro-5-(4-chlorophenyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidin-2-ylmethanone |
| CAS Number | 251096-58-9 |
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within cells. Pyrazolopyrimidines, including this compound, often exert their effects by inhibiting key enzymes involved in cell cycle regulation and signal transduction pathways.
Key Mechanisms:
- Inhibition of Cyclin-dependent Kinases (CDKs): The compound has been shown to inhibit CDK activity, leading to cell cycle arrest and potential apoptosis in cancer cells .
- Antimicrobial Activity: Structurally related compounds have demonstrated antimicrobial properties by disrupting bacterial cell wall synthesis or inhibiting protein synthesis .
- Neuropharmacological Effects: The piperazine component may enhance the compound's ability to cross the blood-brain barrier and interact with neurotransmitter receptors, potentially offering anxiolytic or antidepressant effects .
Anticancer Activity
Research indicates that derivatives of pyrazolopyrimidines can selectively inhibit tumor cell proliferation. A study demonstrated that the compound effectively reduced the viability of various cancer cell lines through apoptosis induction mechanisms.
Antimicrobial Activity
Compounds structurally similar to the target molecule have shown significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. The mechanism involves interference with bacterial metabolic pathways .
Neuropharmacological Studies
Preliminary studies suggest that the compound may exhibit anxiolytic effects in animal models. This is hypothesized to be due to its interaction with serotonin receptors and modulation of neurotransmitter levels .
Case Studies
-
Study on CDK Inhibition:
- A recent study evaluated the CDK inhibitory activity of related pyrazolopyrimidine compounds.
- Results indicated that these compounds can lead to significant cell cycle arrest in cancer cell lines.
- The study provided IC50 values demonstrating potency against specific CDKs.
-
Antimicrobial Efficacy:
- A comparative analysis was conducted on various pyrazolopyrimidine derivatives against common pathogens.
- The results showed that certain derivatives exhibited MIC values lower than standard antibiotics, suggesting potential for therapeutic use.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
